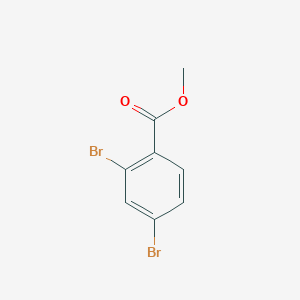

Methyl 2,4-dibromobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2,4-dibromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBKBVWPHNYFFCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626620 | |

| Record name | Methyl 2,4-dibromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54335-33-0 | |

| Record name | Methyl 2,4-dibromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 2,4-dibromobenzoate CAS number 54335-33-0

CAS Number: 54335-33-0

This technical guide provides an in-depth overview of Methyl 2,4-dibromobenzoate, a significant chemical intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering comprehensive data on its properties, synthesis, applications, and safety protocols.

Physicochemical Properties

This compound is a halogenated aromatic ester. Its key physical and chemical properties are summarized below, providing essential data for its handling and use in experimental settings.

| Property | Value |

| Molecular Formula | C₈H₆Br₂O₂ |

| Molecular Weight | 293.94 g/mol [1] |

| Boiling Point | 308.00 °C[1] |

| Flash Point | 140.10 °C[1] |

| Storage Temperature | 10°C - 25°C[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 2,4-dibromobenzoic acid with methanol, catalyzed by a strong acid.

Experimental Protocol: Esterification of 2,4-dibromobenzoic acid

Materials:

-

2,4-dibromobenzoic acid (250 g, 0.90 mol)[2]

-

Methanol (2L)[2]

-

Concentrated sulfuric acid (18.4 g, 0.19 mol)[2]

-

Cold methanol (for washing)

Procedure:

-

In a 2-liter round-bottomed flask, dissolve 2,4-dibromobenzoic acid in methanol.[2]

-

Carefully add concentrated sulfuric acid to the solution.[2]

-

Heat the reaction mixture to reflux and maintain it overnight.[2]

-

After the reaction is complete, cool the mixture to room temperature.[2]

-

Collect the resulting precipitate by filtration.[2]

-

Wash the collected solid with cold methanol.[2]

-

Dry the product under a vacuum to yield this compound as a yellow solid (213.6 g).[2]

Applications in Research and Drug Development

This compound is a versatile intermediate in organic synthesis, primarily utilized for its reactivity in forming new chemical bonds.

It is used in the preparation of compounds with potential immunosuppressive and antitumor activities.[2] The bromine atoms on the aromatic ring make it an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in constructing complex molecular frameworks for drug discovery.

As a reactive intermediate, it is employed in oxidative cyclizations and serves as a coupling agent in various organic reactions.[1] It can also act as an efficient catalyst in the amination of ketones and aryl bromides with palladium catalysis.[1]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While specific spectra for this exact isomer are not publicly available in the search results, standard analyses would include:

-

¹H NMR: To determine the number and environment of protons.

-

¹³C NMR: To identify the carbon skeleton of the molecule.

-

Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.

For reference, spectroscopic data for similar compounds like Methyl 4-bromobenzoate and Methyl 4-(bromomethyl)benzoate are available in chemical databases, which can provide insights into the expected spectral characteristics.[3][4]

Safety and Handling

This compound is associated with several health hazards and requires careful handling in a laboratory setting.

| Hazard Category | Description |

| Skin Irritation | Causes skin irritation.[5][6] |

| Eye Irritation | Causes serious eye irritation.[5][6] |

| Respiratory Irritation | May cause respiratory irritation.[5][6] |

Precautionary Measures

The following precautionary statements outline the necessary safety measures when working with this compound.

| Precaution Type | Statement Code | Description |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6] |

| P271 | Use only outdoors or in a well-ventilated area.[5][6] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5][6] | |

| P264 | Wash face, hands and any exposed skin thoroughly after handling.[5][6] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[5][6] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][6] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6] | |

| P312 | Call a POISON CENTER or doctor if you feel unwell.[5][6] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[5][6] |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[5][6] |

References

- 1. This compound | 54335-33-0 | FM66220 [biosynth.com]

- 2. This compound | 54335-33-0 [chemicalbook.com]

- 3. Methyl 4-bromobenzoate(619-42-1) 13C NMR spectrum [chemicalbook.com]

- 4. Methyl 4-(bromomethyl)benzoate(2417-72-3) 13C NMR [m.chemicalbook.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

Synthesis of Methyl 2,4-dibromobenzoate from 2,4-dibromobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of methyl 2,4-dibromobenzoate from 2,4-dibromobenzoic acid. The primary method detailed is the Fischer esterification, a fundamental and widely used reaction in organic synthesis. This document outlines the experimental protocol, presents key quantitative data, and illustrates the workflow for this chemical transformation.

Core Synthesis: Fischer Esterification

The conversion of 2,4-dibromobenzoic acid to its methyl ester is typically achieved through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of alcohol, in this case, methanol, to drive the equilibrium towards the formation of the ester and water.[1][2][3] Common strong acid catalysts for this reaction include sulfuric acid (H₂SO₄), tosic acid (TsOH), and hydrochloric acid (HCl).[1]

The reaction is reversible, and to maximize the yield of the desired ester, a large excess of the alcohol is often used as the solvent.[1][4] Another strategy to drive the reaction to completion is the removal of water as it is formed.[1][2]

Experimental Protocol

The following protocol is a common method for the synthesis of this compound.

Materials:

-

2,4-Dibromobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid

-

Round-bottomed flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Beakers and other standard laboratory glassware

Procedure:

-

In a 2-liter round-bottomed flask, dissolve 250 g (0.90 mol) of 2,4-dibromobenzoic acid in 2 liters of methanol.[5]

-

Carefully add 18.4 g (0.19 mol) of concentrated sulfuric acid to the solution while stirring.[5]

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux.[5]

-

Maintain the reflux overnight to ensure the reaction goes to completion.[5]

-

After the reflux period, allow the mixture to cool to room temperature.[5]

-

A precipitate of this compound will form upon cooling.[5]

-

Collect the solid product by filtration.[5]

-

Wash the collected precipitate with cold methanol to remove any unreacted starting material or soluble impurities.[5]

-

Dry the purified product under a vacuum to obtain this compound.[5]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Role |

| 2,4-Dibromobenzoic acid | C₇H₄Br₂O₂ | 279.91 | 250 | 0.90 | Starting Material |

| Methanol | CH₄O | 32.04 | 2 L | ~49.4 | Reagent/Solvent |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 18.4 | 0.19 | Catalyst |

| This compound | C₈H₆Br₂O₂ | 293.94 | 213.6 | 0.73 | Product |

Yield: The reported yield for this reaction is approximately 81% (based on the provided data of 213.6 g of product from 250 g of starting material).[5]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Signaling Pathway of Fischer Esterification

The mechanism of the Fischer esterification involves several key steps, which can be visualized as a signaling pathway for the chemical transformation.

Caption: Mechanism of the Fischer esterification reaction.

References

Methyl 2,4-dibromobenzoate physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 2,4-dibromobenzoate, a key intermediate in organic synthesis. This document details its characteristics, synthesis, and purification, and provides relevant spectral data and experimental protocols to support its application in research and development.

Core Physical and Chemical Properties

This compound is a halogenated aromatic ester. Its structure and key identifiers are presented below.

| Property | Value |

| CAS Number | 54335-33-0[1][2][3][4][5][6] |

| Molecular Formula | C₈H₆Br₂O₂[3][4][5][6][7] |

| Molecular Weight | 293.94 g/mol [3][4][5][7] |

| Appearance | Yellow solid[1] |

| Boiling Point | 308.00 °C[7] |

| Flash Point | 140.10 °C[7] |

| Solubility | Soluble in methanol.[3] |

Synthesis of this compound

The primary route for the synthesis of this compound is through the Fischer esterification of 2,4-dibromobenzoic acid.

Synthesis of this compound via Fischer Esterification.

Experimental Protocol: Synthesis

This protocol is adapted from established esterification procedures.[1]

Materials:

-

2,4-dibromobenzoic acid (1 equivalent)

-

Methanol (sufficient to dissolve the acid)

-

Concentrated sulfuric acid (catalytic amount, e.g., 0.2 equivalents)

-

Round-bottomed flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

Procedure:

-

In a round-bottomed flask, dissolve 2,4-dibromobenzoic acid (e.g., 250 g, 0.90 mol) in methanol (e.g., 2 L).[1]

-

Carefully add concentrated sulfuric acid (e.g., 18.4 g, 0.19 mol) to the solution.[1]

-

Equip the flask with a reflux condenser and heat the mixture to reflux.[1]

-

Maintain reflux overnight.[1]

-

After the reaction is complete, allow the mixture to cool to room temperature.[1]

-

The product will precipitate out of the solution. Collect the precipitate by filtration.[1]

-

Wash the collected solid with cold methanol to remove any unreacted acid and catalyst.[1]

-

Dry the product under vacuum to yield this compound as a yellow solid.[1]

Purification

The crude product from the synthesis can be purified by column chromatography or recrystallization to achieve high purity.

Experimental Protocol: Purification by Column Chromatography

This protocol is based on the purification method described in the synthesis of a related compound.[1]

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Eluent: Petroleum ether/Ethyl acetate mixture (e.g., 5:1 v/v)[1]

-

Chromatography column

-

Collection flasks

Procedure:

-

Prepare a silica gel column using the chosen eluent.

-

Dissolve the crude this compound in a minimum amount of the eluent or a suitable solvent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with the petroleum ether/ethyl acetate mixture.[1]

-

Collect the fractions containing the purified product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Spectral Data

The following tables summarize the expected spectral data for this compound based on analysis of similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | d | 1H | Aromatic H |

| ~7.5-7.7 | dd | 1H | Aromatic H |

| ~7.3-7.5 | d | 1H | Aromatic H |

| ~3.9 | s | 3H | -OCH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (ester) |

| ~135-140 | Aromatic C-Br |

| ~130-135 | Aromatic C-H |

| ~125-130 | Aromatic C-H |

| ~120-125 | Aromatic C-Br |

| ~115-120 | Aromatic C-COOCH₃ |

| ~52 | -OCH₃ |

FT-IR (Fourier-Transform Infrared Spectroscopy)

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-3100 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch |

| ~1720-1740 | C=O (ester) stretch |

| ~1550-1600 | Aromatic C=C stretch |

| ~1200-1300 | C-O (ester) stretch |

| ~700-800 | C-Br stretch |

Mass Spectrometry (MS)

| m/z | Assignment |

| ~292/294/296 | [M]⁺, [M+2]⁺, [M+4]⁺ (due to Br isotopes) |

| ~261/263/265 | [M - OCH₃]⁺ |

| ~183/185 | [M - Br - COOCH₃]⁺ |

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules. The presence of two bromine atoms at specific positions on the benzene ring allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This makes it a valuable building block in the preparation of compounds with potential immunosuppressive and antitumor activities.[1]

Applications of this compound in Organic Synthesis.

Conclusion

This technical guide provides essential information on the physical and chemical properties, synthesis, purification, and spectral characteristics of this compound. The detailed protocols and data presented herein are intended to facilitate its use as a key intermediate in the development of novel chemical entities for research and pharmaceutical applications.

References

- 1. This compound | 54335-33-0 [chemicalbook.com]

- 2. 54335-33-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. 2,4-Dibromo methyl benzoate - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. 54335-33-0 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 5. halochem.com [halochem.com]

- 6. 54335-33-0 | CAS DataBase [chemicalbook.com]

- 7. This compound | 54335-33-0 | FM66220 [biosynth.com]

Technical Guide: Methyl 2,4-dibromobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4-dibromobenzoate is a halogenated aromatic ester that serves as a critical building block in synthetic organic chemistry. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the strategic placement of bromine atoms on the benzene ring facilitates a variety of cross-coupling reactions and other molecular modifications. This document provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and its applications, with a focus on its role in the development of novel therapeutic agents.

Chemical Identity and Properties

This compound is systematically named according to IUPAC nomenclature. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 54335-33-0 | [1][2][3] |

| Molecular Formula | C₈H₆Br₂O₂ | [3] |

| Molecular Weight | 293.94 g/mol | [3] |

| Appearance | Yellow solid | [2] |

| Boiling Point | 308.0 °C | [3] |

| Flash Point | 140.1 °C | [3] |

| SMILES | COC(=O)C1=C(C=C(C=C1)Br)Br | [3] |

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the Fischer esterification of its corresponding carboxylic acid, 2,4-dibromobenzoic acid.

Experimental Protocol: Fischer Esterification

This protocol details the synthesis of this compound from 2,4-dibromobenzoic acid using methanol as both the reagent and solvent, with sulfuric acid as a catalyst.[2]

Materials:

-

2,4-dibromobenzoic acid (C₇H₄Br₂O₂)[4]

-

Methanol (CH₃OH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

2L Round-bottomed flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum source

Procedure:

-

Reaction Setup: In a 2L round-bottomed flask, dissolve 250 g (0.90 mol) of 2,4-dibromobenzoic acid in 2L of methanol.

-

Catalyst Addition: To the stirred solution, slowly and carefully add 18.4 g of concentrated sulfuric acid.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain the reflux overnight to ensure the reaction goes to completion.

-

Crystallization and Isolation: After the reflux period, cool the reaction mixture to room temperature. A precipitate of this compound should form.

-

Filtration: Collect the resulting precipitate by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold methanol to remove any unreacted starting material and residual acid.

-

Drying: Dry the purified product under vacuum to yield this compound as a yellow solid.

Applications in Research and Drug Development

This compound is a versatile intermediate in the synthesis of complex organic molecules. The two bromine atoms on the aromatic ring offer distinct reactivity, enabling sequential and site-selective functionalization.

-

Cross-Coupling Reactions: The bromo-substituents are excellent leaving groups for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[5] These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of many pharmaceutical compounds.

-

Synthesis of Bioactive Molecules: This compound serves as a precursor in the preparation of molecules with potential immunosuppressive and antitumor activities.[2] The dibrominated scaffold allows for the introduction of diverse functional groups to explore structure-activity relationships (SAR) in drug discovery programs.

-

Reactive Intermediate: It is also employed as a reactive intermediate for carrying out oxidative cyclizations, further expanding its utility in building complex heterocyclic systems often found in drug candidates.[3] The introduction of bromine into a molecular structure is a known strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of a compound.[6]

Visualized Workflow: Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and subsequent purification of this compound as described in the experimental protocol.

Caption: Synthesis and purification workflow for this compound.

References

- 1. 2,4-Dibromo methyl benzoate - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. This compound | 54335-33-0 [chemicalbook.com]

- 3. This compound | 54335-33-0 | FM66220 [biosynth.com]

- 4. 2,4-Dibromobenzoic acid | C7H4Br2O2 | CID 11896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

Methyl 2,4-dibromobenzoate molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Methyl 2,4-dibromobenzoate, a key intermediate in various organic synthesis applications.

Molecular Structure and Chemical Formula

This compound is an organic compound with the chemical formula C₈H₆Br₂O₂.[1] Its structure consists of a benzene ring substituted with two bromine atoms at positions 2 and 4, and a methyl ester group at position 1.

Molecular Formula: C₈H₆Br₂O₂

Molecular Weight: 293.94 g/mol [1]

CAS Number: 54335-33-0[1]

SMILES: COC(=O)C1=C(C=C(C=C1)Br)Br[1]

Below is a diagram illustrating the molecular structure of this compound.

References

Spectroscopic Analysis of Methyl 2,4-dibromobenzoate: An In-depth Technical Guide

Note to the reader: The requested 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2,4-dibromobenzoate (CAS 54335-33-0) were not available in publicly accessible databases at the time of this search. To provide a comprehensive and illustrative technical guide in line with the user's request, this document presents the complete 1H and 13C NMR spectral data and analysis for a closely related isomer, Methyl 3,5-dibromobenzoate (CAS 51329-15-8) . The methodologies and data presentation formats provided herein are directly applicable to the analysis of this compound once its spectral data becomes available.

Introduction

Methyl 3,5-dibromobenzoate is an important intermediate in organic synthesis, often utilized in the development of pharmaceuticals and other complex organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and purity assessment of such compounds. This guide provides a detailed overview of the 1H and 13C NMR spectral data for Methyl 3,5-dibromobenzoate, complete with experimental protocols and a structural assignment diagram.

Data Presentation

The 1H and 13C NMR spectral data for Methyl 3,5-dibromobenzoate are summarized in the tables below. These tables provide key quantitative information for the unambiguous identification of the compound.

Table 1: 1H NMR Spectral Data for Methyl 3,5-dibromobenzoate

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-4 | 7.85 | Triplet (t) | 1H | 1.8 |

| H-2, H-6 | 8.11 | Doublet (d) | 2H | 1.8 |

| -OCH₃ | 3.93 | Singlet (s) | 3H | N/A |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: 13C NMR Spectral Data for Methyl 3,5-dibromobenzoate

| Assignment | Chemical Shift (δ, ppm) |

| -OCH₃ | 53.0 |

| C-3, C-5 | 122.9 |

| C-1 | 134.1 |

| C-2, C-6 | 135.0 |

| C-4 | 137.4 |

| C=O | 163.7 |

Solvent: CDCl₃, Spectrometer Frequency: 101 MHz

Experimental Protocols

The following section details the generalized experimental protocols for the acquisition of 1H and 13C NMR spectra of methyl benzoate derivatives. These protocols should be adapted based on the specific instrumentation and sample characteristics.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of Methyl 3,5-dibromobenzoate.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of particulate matter.

NMR Spectrometer Setup

The NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Locking: Tune the probe for the ¹H and ¹³C frequencies. The spectrometer's field frequency is locked onto the deuterium signal of the CDCl₃ solvent.

-

Shimming: The magnetic field homogeneity is optimized by shimming to obtain sharp, symmetrical peaks.

1H NMR Data Acquisition

-

Pulse Program: A standard single-pulse experiment is typically used.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Number of Scans: Typically, 8 to 16 scans are sufficient for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

13C NMR Data Acquisition

-

Pulse Program: A proton-decoupled ¹³C experiment is used to obtain a spectrum with singlets for each carbon, simplifying the spectrum.

-

Spectral Width: A wider spectral width is set to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is processed using a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is phased to obtain pure absorption signals, and the baseline is corrected.

-

Referencing: The chemical shift scale is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration and Analysis: The signals in the ¹H NMR spectrum are integrated to determine the relative number of protons. The multiplicities and coupling constants are analyzed to deduce the connectivity of the protons.

Mandatory Visualization

The following diagram illustrates the chemical structure of Methyl 3,5-dibromobenzoate and the assignment of the NMR signals to the corresponding nuclei.

Caption: NMR signal assignments for Methyl 3,5-dibromobenzoate.

Crystal Structure Analysis of Methyl 2,4-dibromobenzoate: A Technical Guide

Disclaimer: As of December 2025, a comprehensive crystal structure analysis for Methyl 2,4-dibromobenzoate is not publicly available in crystallographic databases. This guide presents a detailed analysis of a closely related constitutional isomer, Methyl 3,5-dibromo-4-methylbenzoate , for which crystallographic data has been published. This information is intended to serve as a valuable reference for researchers, scientists, and drug development professionals by providing insights into the structural characteristics of a similar brominated benzoic acid methyl ester.

Introduction

Methyl 3,5-dibromo-4-methylbenzoate (C₉H₈Br₂O₂) is a halogenated aromatic compound. Understanding its three-dimensional structure is crucial for predicting its physicochemical properties, reactivity, and potential interactions in a biological context. Single-crystal X-ray diffraction is the definitive method for elucidating the precise arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions. This guide summarizes the key findings from the crystal structure analysis of Methyl 3,5-dibromo-4-methylbenzoate and outlines the experimental procedures involved.

Crystallographic Data

The crystal structure of Methyl 3,5-dibromo-4-methylbenzoate was determined by single-crystal X-ray diffraction. A summary of the crystallographic data and refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for Methyl 3,5-dibromo-4-methylbenzoate

| Parameter | Value |

| Empirical Formula | C₉H₈Br₂O₂ |

| Formula Weight | 307.97 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 3.9716(2) Å |

| b | 14.2359(7) Å |

| c | 17.2893(8) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 977.52(8) ų |

| Z | 4 |

| Data Collection | |

| Diffractometer | Bruker APEXII CCD |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 296(2) K |

| θ range for data collection | 2.82 to 28.29° |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2249 / 0 / 127 |

| Goodness-of-fit on F² | 1.053 |

| Final R indices [I>2σ(I)] | R₁ = 0.0298, wR₂ = 0.0665 |

| R indices (all data) | R₁ = 0.0355, wR₂ = 0.0691 |

Molecular Structure

The molecule of Methyl 3,5-dibromo-4-methylbenzoate is largely planar. The dihedral angle between the benzene ring and the methyl ester group is minimal, indicating a relatively conjugated system. Selected bond lengths and angles are provided in Table 2, and torsion angles are in Table 3.

Table 2: Selected Bond Lengths (Å) and Angles (°) for Methyl 3,5-dibromo-4-methylbenzoate

| Bond | Length (Å) | Angle | Degree (°) |

| Br1-C3 | 1.894(3) | C4-C3-Br1 | 118.8(2) |

| Br2-C5 | 1.896(3) | C6-C5-Br2 | 119.2(2) |

| C1-C2 | 1.385(4) | C2-C1-C6 | 120.9(3) |

| C1-C6 | 1.391(4) | C1-C2-C3 | 119.5(3) |

| C2-C3 | 1.389(4) | C2-C3-C4 | 120.4(3) |

| C3-C4 | 1.390(4) | C3-C4-C5 | 119.5(3) |

| C4-C5 | 1.387(4) | C4-C5-C6 | 120.2(3) |

| C5-C6 | 1.383(4) | C5-C6-C1 | 119.5(3) |

| C1-C7 | 1.491(4) | O1-C7-O2 | 123.5(3) |

| C7-O1 | 1.201(3) | O1-C7-C1 | 124.3(3) |

| C7-O2 | 1.334(3) | O2-C7-C1 | 112.2(2) |

| O2-C8 | 1.451(4) | C7-O2-C8 | 116.1(2) |

| C4-C9 | 1.503(4) | C3-C4-C9 | 120.5(3) |

| C5-C4-C9 | 120.0(3) |

Table 3: Selected Torsion Angles (°) for Methyl 3,5-dibromo-4-methylbenzoate

| Atoms (A-B-C-D) | Angle (°) |

| C6-C1-C7-O1 | -176.4(3) |

| C2-C1-C7-O1 | 3.2(5) |

| C6-C1-C7-O2 | 3.2(4) |

| C2-C1-C7-O2 | -177.2(3) |

| C1-C2-C3-Br1 | 179.6(2) |

| C4-C5-C6-Br2 | -179.3(2) |

| C1-C7-O2-C8 | -0.6(4) |

Experimental Protocols

Synthesis of Methyl 3,5-dibromo-4-methylbenzoate

A detailed synthesis protocol for Methyl 3,5-dibromo-4-methylbenzoate can be generalized from standard esterification procedures for aromatic carboxylic acids. A typical method involves the Fischer esterification of 3,5-dibromo-4-methylbenzoic acid.

-

Reaction Setup: 3,5-dibromo-4-methylbenzoic acid is dissolved in an excess of methanol, which acts as both a reactant and a solvent.

-

Catalyst: A catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, is added to the mixture.

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester.

-

Workup and Purification: After cooling, the excess methanol is typically removed under reduced pressure. The residue is then neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography to yield pure Methyl 3,5-dibromo-4-methylbenzoate.

Single-Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound.

-

Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. For Methyl 3,5-dibromo-4-methylbenzoate, a solvent like ethanol, methanol, or a mixture of hexane and ethyl acetate might be appropriate.

-

Procedure: The purified compound is dissolved in a minimal amount of the chosen solvent at an elevated temperature to create a saturated or near-saturated solution. The solution is then filtered to remove any insoluble impurities. The clear filtrate is allowed to stand undisturbed at room temperature, and the solvent is allowed to evaporate slowly over a period of several days to weeks, leading to the formation of well-defined single crystals.

Single-Crystal X-ray Diffraction

The determination of the crystal structure involves the following key steps:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations of the atoms. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods against the experimental diffraction data to optimize the atomic coordinates, and thermal parameters.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of a small organic molecule like Methyl 3,5-dibromo-4-methylbenzoate.

Navigating the Solubility Landscape of Methyl 2,4-Dibromobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of methyl 2,4-dibromobenzoate in common organic solvents. Understanding the solubility of this compound is critical for a range of applications, including reaction optimization, purification processes, and formulation development in the pharmaceutical and chemical industries. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide outlines the available qualitative information and provides a detailed, standardized experimental protocol for determining precise solubility values.

Quantitative Solubility Data

Precise, quantitative data on the solubility of this compound in a wide array of organic solvents is not readily found in peer-reviewed journals or chemical databases. However, synthesis procedures and information on similar compounds provide valuable qualitative insights. For instance, the synthesis of this compound involves its dissolution in methanol and anhydrous N,N-dimethylformamide (DMF), and it is also extracted using ethyl acetate, indicating its solubility in these solvents[1]. Analogous compounds such as methyl 2,5-dibromobenzoate are reported to be readily soluble in common organic solvents like ethanol, n-hexane, and dimethylformamide[2]. Furthermore, methyl 4-bromobenzoate is described as having moderate solubility in organic solvents such as ethanol and ether[3].

To facilitate direct comparison and future reference, the following table is presented as a template for organizing experimentally determined quantitative solubility data.

| Solvent | Molar Mass ( g/mol ) | Density (g/mL at 20°C) | Solubility at 25°C (mg/mL) | Solubility at 25°C (mol/L) | Temperature Coefficient (mg/mL/°C) |

| Alcohols | Data to be determined | Data to be determined | Data to be determined | ||

| Methanol | 32.04 | 0.792 | Data to be determined | Data to be determined | Data to be determined |

| Ethanol | 46.07 | 0.789 | Data to be determined | Data to be determined | Data to be determined |

| Isopropanol | 60.10 | 0.786 | Data to be determined | Data to be determined | Data to be determined |

| Ketones | Data to be determined | Data to be determined | Data to be determined | ||

| Acetone | 58.08 | 0.791 | Data to be determined | Data to be determined | Data to be determined |

| Esters | Data to be determined | Data to be determined | Data to be determined | ||

| Ethyl Acetate | 88.11 | 0.902 | Data to be determined | Data to be determined | Data to be determined |

| Halogenated Solvents | Data to be determined | Data to be determined | Data to be determined | ||

| Dichloromethane | 84.93 | 1.326 | Data to be determined | Data to be determined | Data to be determined |

| Aprotic Solvents | Data to be determined | Data to be determined | Data to be determined | ||

| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | Data to be determined | Data to be determined | Data to be determined |

| Hydrocarbons | Data to be determined | Data to be determined | Data to be determined | ||

| n-Hexane | 86.18 | 0.659 | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocols for Solubility Determination

To obtain the quantitative data for the table above, a standardized experimental protocol is essential. The following section details a robust methodology for determining the equilibrium solubility of this compound in various organic solvents, primarily based on the widely accepted shake-flask method[4].

Objective

To accurately determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature (e.g., 25°C).

Materials

-

This compound (high purity, >98%)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume or mass of the desired organic solvent to each vial[5].

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant agitation speed and a controlled temperature (e.g., 25°C).

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by sampling at various time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

-

Analyze the diluted sample of the saturated solution using the same analytical method.

-

-

Data Calculation:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration of the original saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL and mol/L.

-

The logical workflow for this experimental protocol is illustrated in the diagram below.

Caption: Experimental workflow for determining the solubility of a compound.

Signaling Pathways and Logical Relationships

In the context of solubility, the primary logical relationship is governed by the principle of "like dissolves like". This principle states that substances with similar polarities are more likely to be soluble in one another. This compound, with its ester functional group and halogen substituents, possesses a degree of polarity. Its solubility in various organic solvents will be a function of the interplay between its polarity and that of the solvent.

The following diagram illustrates the logical relationship influencing the solubility of this compound.

Caption: Key factors influencing the solubility of a solute in a solvent.

References

An In-depth Technical Guide to the Safety Data of Methyl 2,4-dibromobenzoate

Section 1: Chemical Identification and Physical Properties

Methyl 2,4-dibromobenzoate is a halogenated aromatic ester. Its identification and known physical properties are summarized below.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 54335-33-0 |

| Molecular Formula | C₈H₆Br₂O₂ |

| Molecular Weight | 293.94 g/mol |

| Appearance | Yellow solid |

| Boiling Point | 308.0 °C |

| Flash Point | 140.1 °C |

Section 2: Hazard Identification and GHS Classification

A complete Globally Harmonized System (GHS) classification for this compound is not available. However, a partial classification indicates the following hazards:

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

Based on the hazards of isomeric and related brominated aromatic compounds, it is prudent to handle this chemical with care, assuming it may also be harmful if swallowed and may cause respiratory irritation.

Below is a logical workflow for hazard identification and response.

Section 3: Toxicological Information

Quantitative toxicological data such as LD50 (oral, dermal) and LC50 (inhalation) for this compound are not available. The primary known toxicological effects are skin sensitization and serious eye irritation.

Table of Toxicological Data (Data Gaps Noted)

| Test | Result |

| Acute Oral Toxicity (LD50) | Data not available |

| Acute Dermal Toxicity (LD50) | Data not available |

| Acute Inhalation Toxicity (LC50) | Data not available |

| Skin Corrosion/Irritation | May cause an allergic skin reaction (H317) |

| Serious Eye Damage/Irritation | Causes serious eye irritation (H319) |

A simplified signaling pathway for skin irritation is depicted below.

Section 4: First Aid Measures

Given the known hazards, the following first aid measures are recommended:

| Exposure Route | First Aid Measures |

| Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation or an allergic reaction develops. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Section 5: Firefighting Measures and Accidental Release

| Aspect | Measures |

| Suitable Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. |

| Hazardous Combustion Products | May include carbon monoxide, carbon dioxide, and hydrogen bromide gas. |

| Firefighting Procedures | Wear a self-contained breathing apparatus (SCBA) and full protective gear. |

| Accidental Release Measures | Wear appropriate personal protective equipment. Absorb spill with inert material (e.g., sand, earth) and place in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |

Section 6: Handling, Storage, and Personal Protection

| Aspect | Recommendations |

| Handling | Avoid contact with skin and eyes. Avoid inhalation of dust or vapors. Use only in a well-ventilated area or under a chemical fume hood. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. |

| Eye/Face Protection | Wear chemical safety goggles and a face shield.[1] |

| Skin Protection | Wear chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a lab coat, and closed-toe shoes.[1] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges for organic vapors.[1] |

Section 7: Experimental Protocols for Safety Data Determination

The following are summaries of standard experimental protocols that would be used to determine the missing toxicological and physical hazard data for this compound.

1. Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

-

Principle: This method uses a stepwise procedure with a small number of animals per step to classify a substance into a toxicity class based on mortality.[2]

-

Methodology:

-

A single dose of the substance is administered orally to a group of three animals (typically female rats) at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg).[2][3]

-

The animals are observed for signs of toxicity and mortality for up to 14 days.[4]

-

The outcome of the first step determines the dose for the next step (either a higher or lower dose, or termination of the study).[2]

-

The LD50 is not determined precisely, but the substance is classified into a GHS category based on the observed effects at different dose levels.[4]

-

2. In Vitro Skin Irritation - OECD Test Guideline 439 (Reconstructed Human Epidermis Test Method)

-

Principle: This in vitro method assesses skin irritation potential by measuring the viability of a reconstructed human epidermis (RhE) model after exposure to the test chemical.[5][6]

-

Methodology:

-

The test chemical is applied topically to the surface of the RhE tissue.[7]

-

After a defined exposure period (e.g., 60 minutes), the chemical is removed, and the tissue is incubated for a post-exposure period (e.g., 24 hours).[7]

-

Cell viability is determined using a colorimetric assay (MTT assay), which measures the metabolic activity of the cells.[6][8]

-

If the mean tissue viability is reduced below a certain threshold (≤ 50%), the chemical is classified as a skin irritant (GHS Category 2).[5][8]

-

3. Acute Eye Irritation - OECD Test Guideline 405

-

Principle: This in vivo test evaluates the potential of a substance to cause eye irritation or damage by applying it to the eye of an animal (typically a rabbit) and observing the effects.[9][10]

-

Methodology:

-

A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.[10][11]

-

The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for signs of irritation, including redness, swelling, and corneal opacity.[10][12]

-

The severity of the lesions is scored, and the reversibility of the effects is observed for up to 21 days.[12]

-

Based on the severity and reversibility of the eye lesions, the substance is classified for its eye irritation potential.[9]

-

4. Flash Point Determination - ASTM D56 (Tag Closed Cup Tester)

-

Principle: This method determines the lowest temperature at which a liquid gives off enough vapor to form an ignitable mixture with air in a closed container.[13]

-

Methodology:

-

A specified volume of the sample (e.g., 50 mL) is placed in the test cup of the Tag Closed Cup Tester.[13]

-

The sample is heated at a slow, constant rate.

-

An ignition source is directed into the vapor space of the cup at regular temperature intervals.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.[13]

-

Section 8: Synthesis Protocol

A common method for the synthesis of this compound is through the Fischer esterification of 2,4-dibromobenzoic acid.

-

Reaction: 2,4-dibromobenzoic acid is reacted with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid.

-

Procedure:

-

Dissolve 2,4-dibromobenzoic acid in methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours.

-

After cooling, the product may precipitate and can be collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent.

-

The following diagram illustrates the general workflow for this synthesis.

Section 9: Ecological and Disposal Considerations

-

Ecological Information: No specific ecological data for this compound is available. Halogenated aromatic compounds can be persistent in the environment and may be toxic to aquatic life.

-

Disposal Considerations: Dispose of this chemical in accordance with federal, state, and local regulations. It should be treated as hazardous waste and disposed of through a licensed waste disposal company. Do not allow it to enter drains or waterways.

References

- 1. benchchem.com [benchchem.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. mbresearch.com [mbresearch.com]

- 7. dermatest.com [dermatest.com]

- 8. oecd.org [oecd.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. nucro-technics.com [nucro-technics.com]

- 11. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 12. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 13. delltech.com [delltech.com]

An In-depth Technical Guide to the Precursors for Methyl 2,4-dibromobenzoate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary and potential secondary precursors for the synthesis of Methyl 2,4-dibromobenzoate, a key intermediate in various organic syntheses. The document details the most common synthetic route, including a step-by-step experimental protocol, and presents quantitative data in a clear, tabular format. Furthermore, logical workflows for the synthesis are visualized using diagrams to facilitate a deeper understanding of the chemical transformations.

Core Synthesis Route: Fischer Esterification of 2,4-Dibromobenzoic Acid

The most direct and widely employed method for the synthesis of this compound is the Fischer esterification of its carboxylic acid precursor, 2,4-dibromobenzoic acid.[1][2][3] This reaction involves the acid-catalyzed esterification of 2,4-dibromobenzoic acid with methanol.[2][4][5] Concentrated sulfuric acid is a commonly used catalyst for this transformation.[2][6][7]

Quantitative Data

| Precursor | Reagents | Catalyst | Reaction Conditions | Product | Yield | Purity | Reference |

| 2,4-Dibromobenzoic Acid | Methanol | Concentrated Sulfuric Acid | Reflux overnight | This compound | ~85% (calculated from[2]) | Not specified, product is a yellow solid | [2] |

Experimental Protocol: Esterification of 2,4-Dibromobenzoic Acid[2]

-

Reaction Setup: In a 2-liter round-bottomed flask, dissolve 250 g (0.90 mol) of 2,4-dibromobenzoic acid in 2 liters of methanol.

-

Catalyst Addition: To the stirred solution, carefully add 18.4 g (0.19 mol) of concentrated sulfuric acid.

-

Reaction: Heat the reaction mixture to reflux and maintain it overnight.

-

Work-up: After cooling the mixture to room temperature, a precipitate will form.

-

Isolation and Purification: Collect the precipitate by filtration, wash it with cold methanol, and dry it under a vacuum to yield this compound as a yellow solid.

Potential Synthetic Routes to the Primary Precursor: 2,4-Dibromobenzoic Acid

While 2,4-dibromobenzoic acid is commercially available, understanding its synthesis can be crucial. Two plausible routes to this primary precursor are outlined below.

Sandmeyer Reaction of 2-Amino-4-bromobenzoic Acid

The Sandmeyer reaction provides a method to introduce a bromine atom at a specific position on an aromatic ring via a diazonium salt intermediate.[8][9][10][11] Starting from 2-amino-4-bromobenzoic acid, a diazotization reaction followed by treatment with a copper(I) bromide salt would yield 2,4-dibromobenzoic acid.

Oxidation of 2,4-Dibromotoluene

The oxidation of an alkyl side-chain on an aromatic ring is a common method for the preparation of benzoic acids.[12][13] 2,4-Dibromotoluene can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid to produce 2,4-dibromobenzoic acid.

Visualizing the Synthesis: Logical Workflows

The following diagrams illustrate the synthetic pathways to this compound.

Caption: Primary synthesis route to this compound.

Caption: Potential synthetic routes to 2,4-Dibromobenzoic Acid.

References

- 1. 2,4-Dibromobenzoic acid | C7H4Br2O2 | CID 11896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 54335-33-0 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

- 7. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for Methyl 2,4-dibromobenzoate in Suzuki Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Methyl 2,4-dibromobenzoate is a versatile building block in this context, offering two reactive bromine sites for the sequential and regioselective introduction of aryl or vinyl groups. This capability is of paramount importance in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science, where the precise arrangement of substituents on an aromatic scaffold can dictate biological activity or material properties.

Recent advancements have demonstrated that the regioselectivity of the mono-arylation of alkyl 2,4-dihalobenzoates can be controlled by the judicious choice of the palladium catalyst and ligand system. This allows for the selective synthesis of either methyl 4-bromo-2-arylbenzoates or methyl 2-bromo-4-arylbenzoates, providing access to distinct isomers from a common starting material.[1][2]

Regioselective Mono-Arylation

The differential reactivity of the bromine atoms at the C2 and C4 positions of this compound can be exploited to achieve selective mono-Suzuki coupling. The C2-bromo substituent is generally more sterically hindered by the adjacent methoxycarbonyl group, while the C4-bromo position is more electronically influenced by this electron-withdrawing group. Catalyst selection is the key to directing the arylation to a specific position.

Data Presentation: Catalyst-Controlled Regioselective Suzuki Coupling

The following table summarizes the catalyst systems and their effect on the regioselectivity of the mono-arylation of this compound with various arylboronic acids.

| Entry | Product | Arylboronic Acid | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Methyl 4-bromo-2-(p-tolyl)benzoate | p-Tolylboronic acid | PdCl₂(PCy₃)₂ / P(p-MeOPh)₃ | Toluene | K₃PO₄ | 100 | 12 | 88 | [1][2] |

| 2 | Methyl 4-bromo-2-(4-methoxyphenyl)benzoate | 4-Methoxyphenylboronic acid | PdCl₂(PCy₃)₂ / P(p-MeOPh)₃ | Toluene | K₃PO₄ | 100 | 12 | 91 | [1][2] |

| 3 | Methyl 2-bromo-4-(p-tolyl)benzoate | p-Tolylboronic acid | Pd(OAc)₂ / L9 | Dioxane | Cs₂CO₃ | 80 | 18 | 85 | [1][2] |

| 4 | Methyl 2-bromo-4-(4-methoxyphenyl)benzoate | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / L9 | Dioxane | Cs₂CO₃ | 80 | 18 | 87 | [1][2] |

*Note: L9 refers to a specific phosphine ligand described in the cited literature, which is crucial for achieving C4 selectivity.

Experimental Protocols

Protocol 1: Selective Synthesis of Methyl 4-bromo-2-arylbenzoates (C2-Arylation)

This protocol is designed for the selective arylation at the C2 position of this compound.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

PdCl₂(PCy₃)₂ (3 mol%)

-

P(p-MeOPh)₃ (6 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Anhydrous toluene

-

Degassed water

-

Schlenk flask and standard glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, PdCl₂(PCy₃)₂, P(p-MeOPh)₃, and K₃PO₄.

-

Seal the flask with a septum and evacuate and backfill with the inert gas three times.

-

Add anhydrous toluene and degassed water (typically in a 5:1 ratio) via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 4-bromo-2-arylbenzoate.

Protocol 2: Selective Synthesis of Methyl 2-bromo-4-arylbenzoates (C4-Arylation)

This protocol is designed for the selective arylation at the C4 position of this compound.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

-

Ligand L9 (6 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 equiv)

-

Anhydrous 1,4-dioxane

-

Degassed water

-

Schlenk flask and standard glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, Pd(OAc)₂, Ligand L9, and Cs₂CO₃.

-

Seal the flask with a septum and evacuate and backfill with the inert gas three times.

-

Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio) via syringe.

-

Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 18 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 2-bromo-4-arylbenzoate.

Visualizations

Suzuki Cross-Coupling Catalytic Cycle```dot

Caption: General experimental workflow for regioselective Suzuki coupling.

References

Application Notes and Protocols for Heck and Sonogashira Coupling with Methyl 2,4-dibromobenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to performing Heck and Sonogashira cross-coupling reactions using Methyl 2,4-dibromobenzoate. The protocols are designed to be a starting point for reaction optimization, with a focus on achieving high yields and regioselectivity. The provided data, based on analogous systems, will aid in the development of synthetic strategies for the functionalization of polyhalogenated aromatic compounds.

Introduction to Cross-Coupling with this compound

Palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds.[1] When applied to dihalogenated substrates like this compound, the challenge lies in controlling the regioselectivity of the reaction to achieve mono- or di-substitution at specific positions. The two bromine atoms on the aromatic ring exhibit different reactivities due to their electronic and steric environments. The bromine at the 4-position is generally more reactive in palladium-catalyzed couplings due to lesser steric hindrance compared to the bromine at the 2-position, which is ortho to the methyl ester group. However, the choice of catalyst, ligands, and reaction conditions can influence the site of the reaction.

Heck Coupling of this compound

The Heck reaction enables the coupling of aryl halides with alkenes to form substituted alkenes.[2] For this compound, a selective mono-Heck reaction is often desired to produce intermediates for further diversification.

Expected Regioselectivity

Based on studies of similar 2,4-dihaloaryl esters, the regioselectivity of the Heck coupling can be controlled by the choice of the palladium catalyst and ligands. It has been demonstrated in related Suzuki couplings that switching the catalytic system can direct the reaction to either the C2 or C4 position.[1] A similar catalyst-controlled regioselectivity can be anticipated for the Heck reaction.

Data Presentation: Heck Coupling

The following table summarizes typical reaction conditions and expected outcomes for the mono-Heck coupling of this compound with a generic alkene (e.g., styrene or an acrylate), based on established protocols for similar aryl bromides.[3][4][5][6][7]

| Entry | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Expected Major Product | Expected Yield (%) |

| 1 | Styrene | Pd(OAc)₂ / PPh₃ | NEt₃ | DMF | 100-120 | Methyl 4-bromo-2-styrylbenzoate | 60-80 |

| 2 | Methyl Acrylate | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMA | 120-140 | Methyl 4-bromo-2-(methoxycarbonylvinyl)benzoate | 70-90 |

| 3 | Styrene | PdCl₂(PCy₃)₂ / P(p-MeOPh)₃ | Cs₂CO₃ | Toluene | 110 | Methyl 4-bromo-2-styrylbenzoate (C2-selective) | 50-70[1] |

| 4 | Styrene | Pd(OAc)₂ / Buchwald Ligand (e.g., SPhos) | K₃PO₄ | Dioxane | 100 | Methyl 2-bromo-4-styrylbenzoate (C4-selective) | 60-85[1] |

Experimental Protocol: General Procedure for Mono-Heck Coupling

This protocol provides a starting point for the selective mono-Heck coupling of this compound. Optimization of the catalyst, ligand, base, and temperature may be required.

Materials:

-

This compound

-

Alkene (e.g., styrene, methyl acrylate) (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)

-

Phosphine ligand (e.g., PPh₃, P(o-tol)₃, a Buchwald ligand) (2-10 mol%)

-

Base (e.g., NEt₃, K₂CO₃, Cs₂CO₃) (2-3 equivalents)

-

Anhydrous solvent (e.g., DMF, DMA, toluene, dioxane)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the phosphine ligand.

-

Add the anhydrous solvent, followed by the base and the alkene via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling of this compound

The Sonogashira reaction is a highly efficient method for the coupling of aryl halides with terminal alkynes.[8] Similar to the Heck reaction, achieving regioselectivity is a key consideration when working with this compound.

Expected Regioselectivity

The Sonogashira coupling of polyhalogenated substrates can also exhibit regioselectivity that is dependent on the catalyst and ligands used.[9][10][11] Generally, the less sterically hindered C4 position is expected to react preferentially. Copper-free Sonogashira conditions are often employed to minimize the formation of alkyne homocoupling byproducts.[12][13][14]

Data Presentation: Sonogashira Coupling

The following table outlines representative conditions and expected products for the mono-Sonogashira coupling of this compound with a terminal alkyne (e.g., phenylacetylene), based on protocols for similar aryl bromides.[15][16][17][18]

| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Expected Major Product | Expected Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | NEt₃ | THF | 60-80 | Methyl 4-bromo-2-(phenylethynyl)benzoate | 70-90 |

| 2 | Phenylacetylene | Pd(OAc)₂ / PPh₃ (Copper-free) | Piperidine | DMF | 80-100 | Methyl 4-bromo-2-(phenylethynyl)benzoate | 65-85 |

| 3 | 1-Octyne | PdCl₂(dppf) / CuI | i-Pr₂NH | Toluene | 90-110 | Methyl 4-bromo-2-(oct-1-yn-1-yl)benzoate | 75-95 |

| 4 | Phenylacetylene | Pd(PPh₃)₄ (C2-selective ligand system) | Et₃N | MeCN | 80 | Methyl 4-bromo-2-(phenylethynyl)benzoate | 60-80[9] |

| 5 | Phenylacetylene | Pd₂(dba)₃ / Xantphos (C4-selective ligand system) | Cs₂CO₃ | Dioxane | 100 | Methyl 2-bromo-4-(phenylethynyl)benzoate | 70-90[10] |

Experimental Protocol: General Procedure for Mono-Sonogashira Coupling

This protocol provides a general method for the selective mono-Sonogashira coupling of this compound. Both traditional copper-cocatalyzed and copper-free conditions are presented.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene) (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) (1-5 mol%)

-

(Optional) Copper(I) iodide (CuI) (2-10 mol%)

-

Phosphine ligand (if not using a pre-formed complex)

-

Amine base (e.g., NEt₃, i-Pr₂NH, piperidine) (2-3 equivalents)

-

Anhydrous solvent (e.g., THF, DMF, toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and (if applicable) copper(I) iodide.

-

Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

-

Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 60-110 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent and wash with saturated aqueous ammonium chloride solution (to remove copper salts) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizing the Reaction Pathways

The following diagrams illustrate the general workflows and catalytic cycles for the Heck and Sonogashira reactions.

Caption: General workflow for the Heck coupling of this compound.

Caption: Catalytic cycle of the Heck reaction.

Caption: General workflow for the Sonogashira coupling of this compound.

Caption: Catalytic cycle of the Sonogashira reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction [organic-chemistry.org]

- 3. Efficient, regioselective palladium-catalyzed tandem Heck-isomerization reaction of aryl bromides and non-allylic benzyl alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. snu.elsevierpure.com [snu.elsevierpure.com]

- 11. Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 14. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]

- 15. benchchem.com [benchchem.com]

- 16. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings [organic-chemistry.org]

Application Notes and Protocols for Methyl 2,4-dibromobenzoate as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4-dibromobenzoate is a versatile synthetic intermediate, valued for its two reactive bromine atoms at positions amenable to a variety of palladium-catalyzed cross-coupling reactions. This di-substituted benzene derivative serves as a crucial building block in the construction of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its utility lies in the differential reactivity of the bromine atoms, allowing for selective and sequential functionalization, leading to the synthesis of a diverse array of biaryls, alkynyl-substituted arenes, and arylamines. These products are often scaffolds for compounds with potential therapeutic activities, including immunosuppressive and antitumor properties.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 54335-33-0 |

| Molecular Formula | C₈H₆Br₂O₂ |

| Molecular Weight | 293.94 g/mol |

| Appearance | Yellow solid |

| Boiling Point | 308.0 °C |

| Flash Point | 140.1 °C |

| Storage | 10°C - 25°C |

Applications in Organic Synthesis

This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.

Cyanation Reaction

A straightforward transformation of the bromide functionalities is their substitution with cyano groups. This reaction provides a pathway to dicyanobenzoate derivatives, which can be further elaborated.

Experimental Protocol: Synthesis of Methyl 2,4-dicyanobenzoate [1]

-

Reaction Setup: In a 2L round-bottomed flask, dissolve this compound (200.7 g, 0.69 mol) in 1L of anhydrous N,N-dimethylformamide (DMF).

-

Reagent Addition: To the solution, add copper cyanide (CuCN, 123.8 g, 1.38 mol) and sodium iodide (NaI, 22.8 g, 0.15 mol) sequentially.

-

Reaction Conditions: Stir the reaction mixture at 160 °C overnight under a nitrogen atmosphere.

-

Work-up: Upon completion of the reaction, perform an extraction with ethyl acetate (3 x 500 mL).

-

Purification: Wash the combined organic phases with 500 mL of water. Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (5/1) eluent.

Quantitative Data:

| Product | Starting Material | Reagents | Solvent | Temperature | Time | Yield |

| Methyl 2,4-dicyanobenzoate | This compound | CuCN, NaI | DMF | 160 °C | Overnight | 72.8% |

Reaction Workflow:

Palladium-Catalyzed Cross-Coupling Reactions: An Overview

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The general catalytic cycle for these transformations is depicted below.

a. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF), add the arylboronic acid (1.1-1.5 equiv) and a base (e.g., K₂CO₃, 2.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Reaction Conditions: Stir the mixture at reflux under an argon atmosphere for 4-24 hours.

-

Work-up: After cooling to room temperature, add water and extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

b. Sonogashira Coupling

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Experimental Protocol: General Procedure for Sonogashira Coupling

-